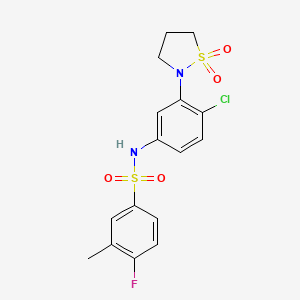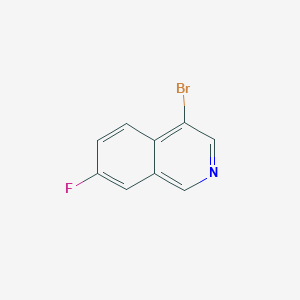
4-Bromo-7-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-fluoroisoquinoline is a heterocyclic organic compound that contains both bromine and fluorine . It has the molecular formula C9H5BrFN .
Synthesis Analysis
The synthesis of 4-Bromo-7-fluoroisoquinoline involves several steps. The method starts with 5-fluoro-2-methyl-benzoic acid as a starting material, which undergoes a reaction to generate 7-fluoroisoquinoline. Finally, the 7-fluoroisoquinoline is subjected to a bromination reaction to obtain the 4-bromo-7-fluoroisoquinoline .
Molecular Structure Analysis
The molecular structure of 4-Bromo-7-fluoroisoquinoline is characterized by the presence of bromine and fluorine atoms attached to an isoquinoline ring. The InChI key for this compound is DXANYJSMNHLBAV-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC2=C (C=NC=C2C=C1F)Br .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Bromo-7-fluoroisoquinoline include the reaction of 5-fluoro-2-methyl-benzoic acid to generate 7-fluoroisoquinoline, followed by a bromination reaction .
Physical And Chemical Properties Analysis
4-Bromo-7-fluoroisoquinoline has a molecular weight of 226.05 g/mol . It has a molar refractivity of 49.4 and a topological polar surface area of 12.89 Ų . The compound is soluble, with a solubility of 0.0474 mg/ml or 0.000209 mol/l .
Scientific Research Applications
Antibacterial Activity
4-Bromo-7-fluoroisoquinoline and its derivatives have been extensively studied for their antibacterial properties. Several studies highlight the potential of fluoroquinolones, a class of antibiotics derived from quinolones like 4-bromo-7-fluoroisoquinoline, in combating gram-negative bacilli and cocci. Notably, the fluoroquinolones, including norfloxacin and ciprofloxacin, exhibit significant antibacterial spectra against various pathogens (Wolfson & Hooper, 1985). Additionally, brominated hydroxyquinolines have been identified as effective photolabile protecting groups with potential use in biological applications, offering enhanced single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Synthesis and Functionalization
The versatility of 4-Bromo-7-fluoroisoquinoline in synthesis is evident in its application in the production of various derivatives. Studies have shown that these compounds can be metalated and functionalized to produce carboxylic acids and other derivatives, which are useful in various applications, including pharmaceuticals (Ondi, Volle, & Schlosser, 2005). Furthermore, the synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines, which are key building blocks in antibiotic synthesis, underscores the importance of this compound in drug development (Flagstad et al., 2014).
Potential in Cancer Research
4-Bromo-7-fluoroisoquinoline derivatives have also been investigated for their potential in cancer research. The synthesis of novel thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives from 2‐bromo‐4‐fluoroaniline has demonstrated significant broad antibacterial activity and remarkable antifungal activity, indicating potential therapeutic applications in oncology (Abdel‐Wadood et al., 2014).
Photolabile Protecting Groups
Research into the application of brominated hydroxyquinoline as a photolabile protecting group has shown its potential in physiological use, with efficient photolysis under simulated physiological conditions. This suggests its application in the controlled release of bioactive molecules in cellular studies (Zhu et al., 2006).
Safety and Hazards
4-Bromo-7-fluoroisoquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
Fluorinated isoquinolines, such as 4-Bromo-7-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials due to their unique characteristics such as biological activities and light-emitting properties . The future directions for this compound could involve further exploration of its potential applications in these fields.
properties
IUPAC Name |
4-bromo-7-fluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXANYJSMNHLBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

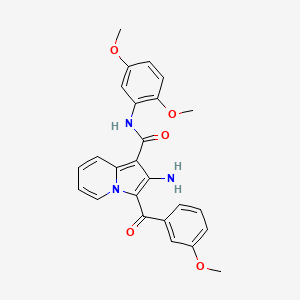
![1-[(E)-4-(Dimethylamino)but-2-enoyl]-4-methylpiperidine-4-carbonitrile](/img/structure/B2420955.png)
![N-[(3,4-Dichlorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2420957.png)
![N-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2420958.png)
![5-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2420959.png)
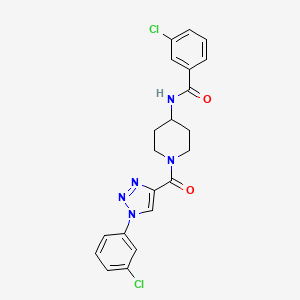


![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2420969.png)
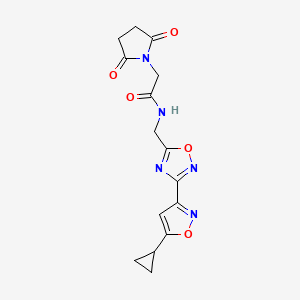
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea](/img/structure/B2420971.png)
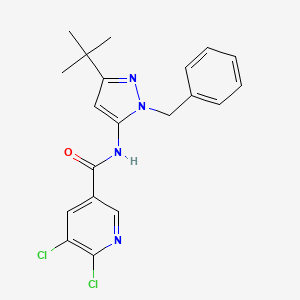
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2420973.png)
